Bisphenol A Bis(2,3-dihydroxypropyl) Ether(Mixture of Diastereomers) Bisphenol A Bis(2,3-dihydroxypropyl) Ether(Mixture of Diastereomers)
Brand Name: Vulcanchem
CAS No.: 5581-32-8
VCID: VC0141039
InChI: InChI=1S/C21H28O6/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,22-25H,11-14H2,1-2H3
SMILES: CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CO)O
Molecular Formula: C21H28O6
Molecular Weight: 376.4 g/mol

Bisphenol A Bis(2,3-dihydroxypropyl) Ether(Mixture of Diastereomers)

CAS No.: 5581-32-8

Reference Standards

VCID: VC0141039

Molecular Formula: C21H28O6

Molecular Weight: 376.4 g/mol

Bisphenol A Bis(2,3-dihydroxypropyl) Ether(Mixture of Diastereomers) - 5581-32-8

CAS No. 5581-32-8
Product Name Bisphenol A Bis(2,3-dihydroxypropyl) Ether(Mixture of Diastereomers)
Molecular Formula C21H28O6
Molecular Weight 376.4 g/mol
IUPAC Name 3-[4-[2-[4-(2,3-dihydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol
Standard InChI InChI=1S/C21H28O6/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,22-25H,11-14H2,1-2H3
Standard InChIKey NISVZEWKUNUGQQ-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CO)O
Canonical SMILES CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CO)O
Synonyms 3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis-1,2-propanediol; 3,3’-[Isopropylidenebis(p-phenyleneoxy)]di-1,2-propanediol; 2,2-Bis[4-(2,3-dihydroxypropoxy)phenyl]propane; BADGE.2H2O; BADGETOL;
PubChem Compound 110678
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator